N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946214-26-2
VCID: VC11960597
InChI: InChI=1S/C21H26N2O4S/c1-3-27-19-10-7-16(8-11-19)14-21(24)22-18-9-12-20-17(15-18)6-5-13-23(20)28(25,26)4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
SMILES: CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide

CAS No.: 946214-26-2

VCID: VC11960597

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide - 946214-26-2

Description

Structural Features

This compound features a tetrahydroquinoline core, which is substituted with an ethanesulfonyl group and a 4-ethoxyphenyl acetamide moiety. The tetrahydroquinoline structure is a common motif in medicinal chemistry due to its ability to interact with various biological targets. The presence of the ethanesulfonyl group and the 4-ethoxyphenyl acetamide moiety contributes to its unique pharmacological profile.

Structural ComponentDescription
Tetrahydroquinoline CoreProvides a framework for biological interactions
Ethanesulfonyl GroupEnhances solubility and potential biological activity
4-Ethoxyphenyl Acetamide MoietyContributes to the compound's pharmacological profile

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include:

  • Formation of Tetrahydroquinoline Core: This often involves reduction processes using reagents like lithium aluminum hydride (LiAlH4).

  • Introduction of Ethanesulfonyl Group: Achieved through nucleophilic substitution reactions.

  • Coupling with 4-Ethoxyphenyl Acetamide Moiety: This step may utilize coupling agents to facilitate the formation of the final product.

Potential Biological Activities

While specific data on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide is not available, related compounds have shown potential in various therapeutic areas:

Biological ActivityDescription
Antimicrobial PropertiesSulfonamide derivatives have demonstrated antibacterial effects
Anticancer ActivityTetrahydroquinoline derivatives have shown cytotoxic effects against cancer cells
Enzyme InhibitionPotential as inhibitors of enzymes critical for disease progression

Research Findings and Future Directions

Given the lack of specific research findings on this compound, further studies are needed to explore its pharmacological properties and potential therapeutic applications. This could involve in vitro and in vivo experiments to assess its efficacy and safety.

CAS No. 946214-26-2
Product Name N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
IUPAC Name 2-(4-ethoxyphenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Standard InChI InChI=1S/C21H26N2O4S/c1-3-27-19-10-7-16(8-11-19)14-21(24)22-18-9-12-20-17(15-18)6-5-13-23(20)28(25,26)4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Standard InChIKey UNNDLJFWVKZRJK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Canonical SMILES CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
PubChem Compound 27652623
Last Modified Nov 23 2023

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